molecular formula C47H76O17 B3020736 Nudicaucin B CAS No. 211557-36-7

Nudicaucin B

Cat. No. B3020736
CAS RN: 211557-36-7
M. Wt: 913.108
InChI Key: LCMURMAVBYASPU-FKNMDIPZSA-N
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Description

Nudicaucin B is a type of triterpenoid . It is found in the whole plants of Hedyotis nudicaulis . It is a powder in physical form . The molecular formula of Nudicaucin B is C47H76O17 and its molecular weight is 913.11 g/mol .


Physical And Chemical Properties Analysis

Nudicaucin B is a powder

Scientific Research Applications

Bleomycin in Lung Fibrosis Induction

Overview

Bleomycin is used in experimental settings for inducing lung fibrosis in animals due to its ability to provoke a lung pattern similar to that seen in chemotherapy patients. This includes inflammation, epithelial cell injury, and myofibroblast activation (Della Latta et al., 2015).

Fluorescence Turn-On Assay for Bleomycin Detection

Overview

A novel WS2 nanosheet-based fluorescent sensing platform was developed for the detection of bleomycin, an important antitumor drug. This method offers potential applications in biomedical and clinical studies (Qin et al., 2015).

Applications of Bacteriocins

Overview

Bacteriocins are increasingly being studied for applications beyond food preservation, including as potential next-generation antibiotics and in cancer treatment. Research focuses on bacteriocins from Gram-positive microorganisms (Chikindas et al., 2018).

Antidiabetic Effect of Launaea Nudicaulis

Overview

Launaea nudicaulis has been studied for its antidiabetic activity. The ethanolic extract of this plant showed a hypoglycemic effect in streptozotocin-induced hyperglycemic rats, suggesting potential medicinal applications (El-Newary et al., 2021).

Hsp90 Inhibitors and Natural Products

Overview

Natural products such as geldanamycin, herbimycin A, and radicicol, initially identified for various activities, were later found to bind Hsp90 and cause the degradation of client proteins. This discovery has implications for anticancer drug development (Uehara, 2003).

Detection of Strong DNA Binding Motifs for Bleomycin

Overview

A study was conducted to identify DNA motifs that bind strongly to bleomycin, an antitumor antibiotic. Understanding the binding selectivity of bleomycin is crucial for determining its cleavage specificity (Akiyama et al., 2008).

Hygromycin B Biosynthesis

Overview

Research on hygromycin B, an aminoglycoside antibiotic, explored its biosynthetic pathway, revealing enzymes responsible for key steps. This study contributes to understanding antibiotic biosynthesis and potential drug development (Li et al., 2020).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMURMAVBYASPU-CEEJWYRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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